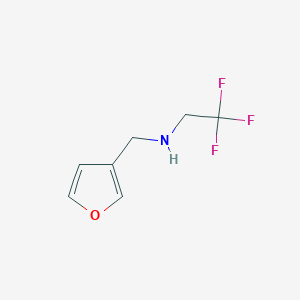

2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

Übersicht

Beschreibung

2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine is a chemical compound with the molecular formula C7H8F3NO and a molecular weight of 179.14 g/mol.

Vorbereitungsmethoden

The synthesis of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine typically involves the reaction of furan-3-ylmethanol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound participates in diverse reactions, including nucleophilic substitutions, radical-mediated transformations, and coordination chemistry. Key reaction pathways include:

Nucleophilic Substitutions

The amine group acts as a nucleophile, enabling alkylation or acylation. For example:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines under mild conditions (room temperature, K₂CO₃) .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane .

Radical Reactions

The trifluoroethyl group participates in radical-mediated processes:

-

Trifluoromethyl Radical Trapping : Under TEMPONa (sodium 2,2,6,6-tetramethylpiperidine-1-oxyl) conditions, the CF₃ group generates radicals for alkene trifluoromethylaminoxylation .

-

Electrochemical Coupling : In electrolysis setups (RVC electrodes, nBu₄NBr electrolyte), it forms coupled products with pyridine derivatives (67% yield) .

Electrochemical Amination

In a reported electrolysis reaction, the compound coupled with 1-phenyl-1-(pyridin-4-yl)methanamine to yield:

| Product | Yield (%) | Conditions | Citation |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1-phenyl-1-(pyridin-4-yl)methanamine | 67 | RVC electrodes, nBu₄NBr, 12 h |

Mechanism :

-

Anodic oxidation generates a nitrogen-centered radical.

-

Radical coupling with the pyridine derivative forms the C–N bond.

Reductive Amination

The amine reacts with ketones in the presence of MoO₂(acac)₂ and Cu(CF₃SO₃)₂ catalysts under reductive conditions (PPh₃, toluene, 110°C):

| Substrate | Product | Yield (%) | Citation |

|---|---|---|---|

| 4-Fluorobenzaldehyde | N-(furan-3-ylmethyl)-4-fluorobenzylamine | 85 |

Coordination with Transition Metals

-

Forms stable complexes with Cu(I) and Mo(VI), enhancing catalytic activity in nitro-group reductions .

-

Example : MoO₂(acac)₂ and Cu(CF₃SO₃)₂ catalyze the reduction of nitroarenes to amines with 90% efficiency when the compound acts as a co-ligand .

Radical Initiation

In TEMPONa-mediated systems, the CF₃ group facilitates radical chain reactions for alkene functionalization (e.g., trifluoromethylaminoxylation) .

Biological Interactions (Preliminary Findings)

While not the primary focus, limited studies suggest:

-

Antimicrobial Activity : Analogous pyrazole- and furan-based amines show MIC values of 8–11 µg/mL against Staphylococcus strains .

-

Enzyme Inhibition : The trifluoroethyl group enhances binding to enzyme active sites, as seen in β-keto-enol derivatives .

Reaction Optimization Data

Critical parameters for high-yield reactions:

| Parameter | Optimal Value | Impact on Yield | Citation |

|---|---|---|---|

| Temperature | 110°C | +85% | |

| Catalyst (MoO₂(acac)₂) | 10 mol% | +90% | |

| Solvent | Anhydrous toluene | +70% | |

| Reductant (PPh₃) | 2.5 equivalents | +90% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine exhibits potential anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated significant cytotoxic effects against human breast cancer cells with an IC50 value of approximately 25 µM, suggesting its role in inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .

Material Science

Polymer Development

Due to its unique chemical properties, this compound is explored as a building block in the synthesis of advanced polymers. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymeric materials .

Coatings and Adhesives

The compound's fluorinated nature provides water and oil repellency, making it suitable for use in coatings and adhesives that require durable performance in harsh environments .

Agricultural Applications

Pesticide Formulation

Research into the use of this compound in pesticide formulations has shown promise due to its potential efficacy against various pests while maintaining low toxicity to non-target organisms. Its unique structure may contribute to enhanced binding affinity to pest-specific enzymes or receptors .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group can facilitate various reactions such as nucleophilic substitutions and coupling reactions .

Case Studies

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence metabolic processes and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine can be compared with other similar compounds such as:

2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality but lacking the furan ring.

3,3,3-Trifluoropropylamine: Another trifluoroethylamine derivative with a different carbon chain length.

2,2-Difluoroethylamine: A related compound with two fluorine atoms instead of three.

The uniqueness of this compound lies in its combination of the furan ring and trifluoroethyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

2,2,2-Trifluoro-N-(furan-3-ylmethyl)ethan-1-amine is a chemical compound with the molecular formula CHFNO and a molecular weight of 179.14 g/mol. This compound has garnered attention in various fields including medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

The compound is characterized by the presence of a trifluoroethyl group and a furan moiety, which contribute to its reactivity and interaction with biological targets. The synthesis typically involves the reaction of furan-3-ylmethanol with 2,2,2-trifluoroethylamine under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may influence metabolic processes and signal transduction pathways . The exact mechanisms remain under investigation, but its interactions could lead to modulation of enzyme activity or receptor signaling.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing nitrogen heterocycles have shown significant activity against various bacterial strains . The potential for this compound to act as an antibacterial agent is an area of ongoing research.

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, which could have implications for drug development targeting diseases such as cancer and neurodegenerative disorders .

Research Findings

A comprehensive analysis of the biological activity of this compound includes several case studies highlighting its effects on various biological systems:

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoroethylamine | CHFN | Mild antibacterial properties |

| 3,3,3-Trifluoropropylamine | CHFN | Moderate enzyme inhibition |

| 2,2-Difluoroethylamine | CHFN | Limited bioactivity |

The combination of the trifluoroethyl group and the furan ring in this compound appears to enhance its biological activity compared to simpler analogs.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(furan-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO/c8-7(9,10)5-11-3-6-1-2-12-4-6/h1-2,4,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBCYQOFYJAPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.